N-(4-(3,4-dimethylphenyl)thiazol-2-yl)-1-((4-methoxyphenyl)sulfonyl)piperidine-4-carboxamide
Description
Properties
IUPAC Name |
N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-1-(4-methoxyphenyl)sulfonylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O4S2/c1-16-4-5-19(14-17(16)2)22-15-32-24(25-22)26-23(28)18-10-12-27(13-11-18)33(29,30)21-8-6-20(31-3)7-9-21/h4-9,14-15,18H,10-13H2,1-3H3,(H,25,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYXSLFBDZCVWIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)C3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-(3,4-dimethylphenyl)thiazol-2-yl)-1-((4-methoxyphenyl)sulfonyl)piperidine-4-carboxamide is a synthetic compound belonging to the thiazole family, known for its diverse biological activities. This article explores its biological activity, focusing on its potential applications in medicinal chemistry, particularly in antimicrobial, anti-inflammatory, and anticancer research.
Chemical Structure and Properties
The compound features a complex structure that includes a thiazole ring, a piperidine moiety, and a sulfonamide group. Its molecular formula is , with a molecular weight of approximately 372.54 g/mol. The presence of these functional groups contributes to its biological activity.
Biological Activity Overview
Research indicates that compounds with thiazole rings exhibit various biological activities, including:
- Antimicrobial Activity : Thiazole derivatives have been shown to possess significant antimicrobial properties against various pathogens.
- Anti-inflammatory Effects : Compounds in this class may inhibit inflammatory pathways, reducing the production of pro-inflammatory cytokines.
- Anticancer Potential : Thiazole derivatives have demonstrated the ability to inhibit cancer cell proliferation in vitro.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer progression and inflammation.
- Cell Cycle Arrest : It has been observed to induce cell cycle arrest in cancer cells, preventing their proliferation.
- Apoptosis Induction : The compound may trigger apoptotic pathways in malignant cells.
Antimicrobial Activity
A study evaluating the antimicrobial efficacy of thiazole derivatives showed that this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 10 to 50 µg/mL.
Anti-inflammatory Effects
In vitro studies demonstrated that the compound reduced the expression of inflammatory markers in human cell lines stimulated with lipopolysaccharides (LPS). The reduction in tumor necrosis factor-alpha (TNF-α) levels was notable, indicating its potential as an anti-inflammatory agent.
Anticancer Activity
Research published in MDPI highlighted that this compound inhibited the growth of various cancer cell lines, including breast and colon cancer cells. The IC50 values were determined to be approximately 15 µM for breast cancer cells and 20 µM for colon cancer cells. Mechanistic studies suggested that it induces apoptosis through the intrinsic pathway by activating caspases.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, a comparison with other thiazole-based compounds was conducted:
| Compound Name | Biological Activity | IC50 (µM) | Notes |
|---|---|---|---|
| Sulfathiazole | Antimicrobial | 25 | Known antibiotic |
| Ritonavir | Antiviral | 0.5 | HIV protease inhibitor |
| N-(2-benzothiazol-2-yl)-N'-(2-hydroxyethyl)urea | Anticancer | 12 | Induces apoptosis |
Comparison with Similar Compounds
Structural and Functional Comparisons
The following table summarizes key structural and functional differences between the target compound and three analogs from literature:
Key Observations and Implications
Thiazole vs. Oxadiazole/Benzoxazolothiazole: The target compound’s thiazole ring is simpler compared to Compound 2’s fused benzoxazolothiazole system, which may enhance rigidity and pesticidal activity due to improved target binding .
Sulfonyl Group Variations :
- The target compound’s 4-methoxyphenyl sulfonyl group differs from Compound 3 ’s thiophene sulfonyl. Thiophene’s electron-rich structure may increase π-π stacking interactions in biological targets, while the methoxy group in the target compound could enhance solubility .
Piperidine Substituents :
- All compounds feature a piperidine-carboxamide moiety, but Compound 1 includes a piperazine group, which may improve aqueous solubility and bioavailability .
Biological Activity :
- Compound 2 ’s pesticidal activity is explicitly documented, attributed to its fused heterocyclic system . The target compound’s 3,4-dimethylphenyl group may direct it toward different targets, such as kinases or microbial enzymes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
